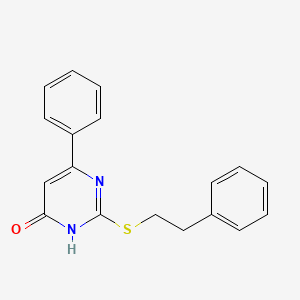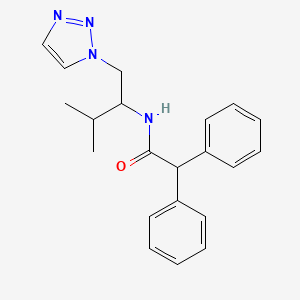![molecular formula C16H12ClFN2OS B2910502 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-95-2](/img/no-structure.png)
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic compounds. These compounds, such as indole derivatives, have been found in many important synthetic drug molecules and have shown various biological applications .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets and cause a variety of changes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to impact a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular level.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-chlorophenethylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid, which is then cyclized with thionyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid.", "Step 3: The amino acid intermediate is cyclized with thionyl chloride in the presence of a base such as pyridine to form the final product, 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
422526-95-2 |
製品名 |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C16H12ClFN2OS |
分子量 |
334.79 |
IUPAC名 |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChIキー |
XJOYSGHFWIIJLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



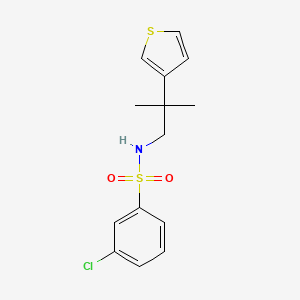
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
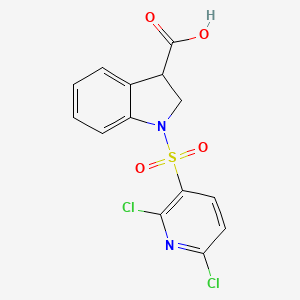
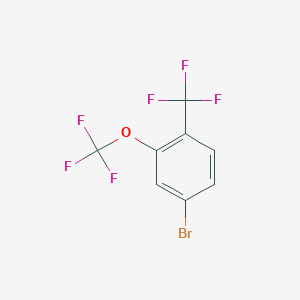
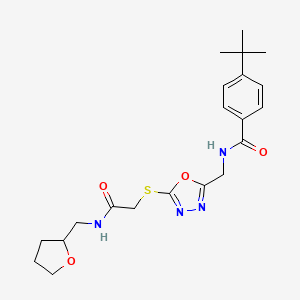
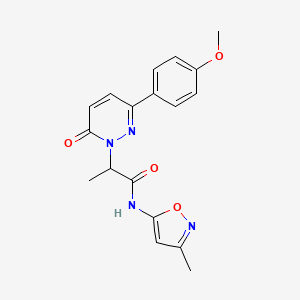
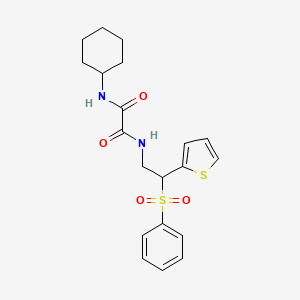
![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
